molecular formula C10H8F4O2 B2428208 Ethyl 2-(2,3,4,5-tetrafluorophenyl)acetate CAS No. 1256482-08-2

Ethyl 2-(2,3,4,5-tetrafluorophenyl)acetate

Cat. No.: B2428208
CAS No.: 1256482-08-2
M. Wt: 236.166
InChI Key: XJEMEXAJHAZANK-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3,4,5-tetrafluorophenyl)acetate is an organic compound with the molecular formula C10H8F4O2. It is a derivative of phenylacetate, where the phenyl ring is substituted with four fluorine atoms at positions 2, 3, 4, and 5. This compound is known for its applications in organic synthesis and as an intermediate in the pharmaceutical and pesticide industries .

Properties

IUPAC Name

ethyl 2-(2,3,4,5-tetrafluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-2-16-7(15)4-5-3-6(11)9(13)10(14)8(5)12/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEMEXAJHAZANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,3,4,5-tetrafluorophenyl)acetate can be synthesized by reacting 2,3,4,5-tetrafluorobenzoic anhydride with glycolic acid in the presence of an appropriate catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3,4,5-tetrafluorophenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used, such as fluorinated phenyl derivatives.

    Hydrolysis: Yields 2-(2,3,4,5-tetrafluorophenyl)acetic acid and ethanol.

    Reduction: Produces the corresponding alcohol derivative.

Scientific Research Applications

Ethyl 2-(2,3,4,5-tetrafluorophenyl)acetate is widely used in scientific research due to its versatility:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Used in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Employed in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-(2,3,4,5-tetrafluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2-(2,3,4,5-tetrafluorophenyl)acetate can be compared with other fluorinated phenylacetate derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

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